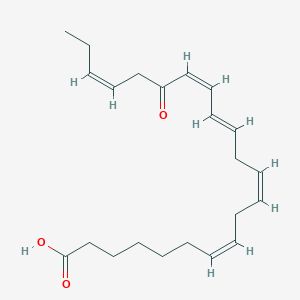

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

説明

特性

IUPAC Name |

(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVSFTLICCBISU-SEQVKQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. This specialized pro-resolving mediator (SPM) is an electrophilic oxo-derivative of docosahexaenoic acid (DHA), generated endogenously by COX-2 catalysis in activated macrophages during inflammation.[1][2][3] As a key signaling molecule in the resolution of inflammation, access to pure and well-characterized synthetic material is crucial for research into its therapeutic potential. This document outlines a strategic, multi-step synthesis designed for researchers, scientists, and drug development professionals. The proposed route leverages established stereoselective transformations and focuses on the practical considerations necessary for successful implementation in a laboratory setting.

Introduction: The Significance of 17-keto-docosapentaenoic Acid

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators, collectively known as specialized pro-resolving mediators (SPMs).[4] These molecules, derived from polyunsaturated fatty acids such as docosahexaenoic acid (DHA), play a critical role in switching off the inflammatory response and promoting tissue repair.[4][5] 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid belongs to a class of SPMs known as electrophilic oxo-derivatives (EFOXes).[2][3] These compounds are of particular interest due to their potential to modulate key inflammatory pathways.

The biosynthesis of many D-series resolvins and protectins proceeds through the formation of 17S-hydroxy-docosahexaenoic acid (17S-HDHA) via the action of lipoxygenase (LOX) or cyclooxygenase (COX) enzymes.[4][6][7][8] The subsequent oxidation of this 17-hydroxy intermediate leads to the formation of the corresponding 17-keto derivative. A reliable and scalable chemical synthesis is therefore paramount for advancing our understanding of the biological functions and therapeutic applications of this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (1), reveals a key precursor: a suitably protected form of 17-hydroxy-docosapentaenoic acid (2). The core of the synthetic challenge lies in the stereocontrolled construction of the polyunsaturated carbon chain with the correct geometry of the five double bonds. The synthesis can be strategically divided into the preparation of two key fragments: a C1-C16 fragment containing the carboxylic acid moiety and the (7Z,10Z,13Z)-triene system, and a C17-C22 fragment incorporating the precursor to the keto group and the (19Z)-alkene.

A convergent approach, involving the coupling of these two fragments, is favored to maximize efficiency and allow for flexibility in the synthesis of analogs. The final steps would involve the oxidation of the secondary alcohol at C-17 to the ketone and subsequent deprotection of the carboxylic acid.

Experimental Section: A Step-by-Step Synthetic Protocol

Synthesis of the C1-C16 Fragment: (7Z,10Z,13Z)-Hexadeca-7,10,13-trienoic Acid Precursor

The synthesis of the C1-C16 fragment will be approached through a series of stereoselective coupling and reduction reactions, starting from commercially available materials. A representative workflow is outlined below.

Protocol 1: Synthesis of the C1-C16 Fragment

-

Preparation of a C7 Building Block: Starting from a suitable C7 precursor, such as 1,7-heptanediol, one hydroxyl group is protected (e.g., as a silyl ether), and the other is oxidized to the corresponding aldehyde.

-

First Wittig Reaction (Z-selective): The C7 aldehyde is subjected to a Z-selective Wittig reaction with a suitable phosphonium ylide derived from a C3 fragment to introduce the first Z-double bond.

-

Chain Elongation and Second Wittig Reaction: The resulting C10 alkene is deprotected and oxidized to the aldehyde. A second Z-selective Wittig reaction with another C3-derived phosphonium ylide introduces the second Z-double bond.

-

Final Chain Elongation and Functionalization: The process is repeated to introduce the third Z-double bond, yielding a C16 chain with the desired (7Z,10Z,13Z)-triene system. The terminal end is then functionalized to a protected carboxylic acid.

Synthesis of the C17-C22 Fragment with a Protected Hydroxyl Group

The C17-C22 fragment will be synthesized from a chiral starting material to establish the stereochemistry at C-17, should a specific enantiomer be desired.

Protocol 2: Synthesis of the C17-C22 Fragment

-

Chiral Starting Material: A suitable chiral starting material, such as a protected (S)- or (R)-pent-4-en-2-ol, can be used to set the stereochemistry at the future C-17 position.

-

Chain Extension: The terminal alkene is subjected to a cross-metathesis reaction with a protected form of 3-buten-1-ol to extend the carbon chain.

-

Functional Group Manipulation: The terminal hydroxyl group is converted to a suitable functional group for the subsequent coupling reaction (e.g., an aldehyde or a vinyl iodide).

Fragment Coupling and Elaboration of the Full Carbon Skeleton

With both fragments in hand, the full C22 carbon skeleton will be assembled using a reliable coupling reaction.

Protocol 3: Fragment Coupling and Final Modifications

-

Coupling Reaction: A Sonogashira cross-coupling reaction between the terminal alkyne of one fragment and the vinyl iodide of the other is a well-established method for constructing such systems.[4] Alternatively, a Wittig-type olefination can be employed.

-

Selective Reduction: If a Sonogashira coupling is used, the resulting internal alkyne is selectively reduced to the corresponding Z-alkene using a catalyst such as Lindlar's catalyst.

-

Oxidation of the C-17 Alcohol: The protected hydroxyl group at C-17 is deprotected, and the resulting secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation to avoid isomerization of the adjacent double bonds.

-

Final Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or fluoride-mediated cleavage for silyl ethers) to yield the final product, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid.

Data and Characterization

The identity and purity of the synthesized compound and all intermediates should be rigorously confirmed by a suite of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the double bonds. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and intermediates. Chiral HPLC can be used to determine the enantiomeric excess if a stereospecific synthesis is performed. |

| Infrared (IR) Spectroscopy | To identify key functional groups, such as the carboxylic acid and the ketone. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To characterize the conjugated diene system. |

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: A convergent synthetic workflow for 17-keto-docosapentaenoic acid.

Conclusion and Future Perspectives

The synthetic strategy detailed in this guide provides a comprehensive and technically sound approach for the preparation of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. By employing a convergent strategy with well-established stereoselective reactions, this pathway is designed to be both efficient and adaptable. The availability of this important specialized pro-resolving mediator through chemical synthesis will undoubtedly accelerate research into its biological functions and its potential as a therapeutic agent for inflammatory diseases. Future work may focus on the development of more atom-economical and scalable routes, as well as the synthesis of a broader range of analogs to probe the structure-activity relationships of this fascinating class of molecules.

References

- Dalli, J. (2017). Recent advances in the chemistry and biology of n-3 docosapentaenoic acid-derived specialized pro-resolving mediators. [Source information not fully available in search results]

- Hansen, T. V., & Vik, A. (2014). Total synthesis of MaR1n-3 DPA. [Source information not fully available in search results]

-

Serhan, C. N., & Dalli, J. (2014). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Molecules, 29(12), 2833. [Link][4]

-

Serhan, C. N., et al. (2019). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Organic & Biomolecular Chemistry, 20(17), 3587-3593. [Link][5]

-

Lagarde, M., & Guichardant, M. (2010). DHA Metabolism: Targeting the Brain and Lipoxygenation. Biochimie, 92(6), 583-586. [Link][7]

-

Gijón, M. A., et al. (2014). Mass Spectrometry Analysis of Eicosanoids and Related Polyunsaturated Fatty Acid Metabolites. eScholarship, University of California. [Link][9]

-

Serhan, C. N., et al. (2023). Docosahexaenoic acid (DHA) metabolites biosynthesis. ResearchGate. [Link][8]

-

Gonzalez-Periz, A., et al. (2006). Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA. The FASEB Journal, 20(14), 2537-2539. [Link][10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid - MedChem Express [bioscience.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 7. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 17-Keto-Docosapentaenoic Acid: An In-Depth Technical Guide

Executive Summary

17-keto-docosapentaenoic acid (17-keto-DPA) , frequently referred to in literature as 17-oxo-DPA , represents a distinct class of bioactive lipid mediators known as Electrophilic Fatty Acid Derivatives (EFADs) . Unlike classical Specialized Pro-resolving Mediators (SPMs) like resolvins or protectins which function via G-protein coupled receptors (GPCRs), 17-keto-DPA functions primarily through covalent protein modification.

Its core biological activity is predicated on its

Part 1: Chemical Identity and Biosynthesis

The Precursor: n-3 Docosapentaenoic Acid

While Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) often dominate omega-3 research, n-3 DPA (Clupanodonic acid, 22:5n-3) is a critical intermediate.[1][2][3] It accumulates in tissues (often at levels comparable to DHA) and serves as the specific substrate for 17-keto-DPA.

Enzymatic Cascade

The formation of 17-keto-DPA is a two-step enzymatic process involving oxygenation followed by dehydrogenation.[4] This pathway is often upregulated during inflammatory challenges, particularly in macrophages and neutrophils.

-

Oxygenation: Cyclooxygenase-2 (COX-2), often in the presence of acetylating agents (like aspirin) or during late-phase inflammation, converts n-3 DPA into 17-hydroxy-DPA (17-HDPA) .

-

Dehydrogenation: The hydroxyl group at C17 is oxidized to a ketone by hydroxy-prostaglandin dehydrogenases (e.g., 15-PGDH ) or other cellular dehydrogenases. This step introduces the electron-withdrawing carbonyl group, creating the electrophilic

-unsaturated system.

Structural Specificity[5]

-

IUPAC Name: 17-oxo-7Z,10Z,13Z,15E,19Z-docosapentaenoic acid.[5]

-

Key Feature: The conjugation of the ketone at C17 with the double bond at C15 renders the

-carbon (C15) susceptible to nucleophilic attack.

Part 2: Mechanisms of Action

The Electrophilic Switch (Keap1-Nrf2 Pathway)

The primary mechanism of 17-keto-DPA is the activation of the Nrf2 antioxidant response .

-

Resting State: Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and degradation.

-

Activation: 17-keto-DPA enters the cell and alkylates critical cysteine thiols (e.g., Cys151, Cys273, Cys288) on Keap1 via Michael addition.

-

Result: This adduct formation induces a conformational change in Keap1, preventing Nrf2 degradation. Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the expression of cytoprotective genes like HO-1 (Heme Oxygenase-1) and NQO1.

NF- B Inhibition

17-keto-DPA exerts anti-inflammatory effects by inhibiting the NF-

-

Direct Alkylation: Modification of IKK

or the p65 subunit, preventing DNA binding. -

Indirect Suppression: Nrf2 activation reciprocally inhibits NF-

B transcriptional activity.

PPAR Agonism

Similar to its DHA-derived counterpart (17-oxo-DHA), 17-keto-DPA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the biosynthesis of 17-keto-DPA and its dual-action signaling mechanism.

Caption: Biosynthetic cascade of 17-keto-DPA from n-3 DPA and its downstream modulation of Keap1-Nrf2 and NF-kB pathways.

Part 4: Experimental Protocols

Protocol: Enzymatic Synthesis and Isolation

To study 17-keto-DPA, one must often synthesize it enzymatically as commercial standards are rare.

Reagents:

-

n-3 DPA (Substrate)

-

Recombinant COX-2 (ovine or human)

-

Recombinant 15-PGDH (or cytosolic fraction of activated macrophages)

-

NAD+ (Cofactor)

Workflow:

-

Step 1 (Oxygenation): Incubate n-3 DPA (

) with COX-2 ( -

Step 2 (Dehydrogenation): Add NAD+ (

) and 15-PGDH to the reaction mixture. Incubate for an additional 60 mins. -

Extraction: Stop reaction with ice-cold methanol. Extract lipids using Solid Phase Extraction (SPE) C18 columns. Elute with methyl formate.

-

Validation: Verify conversion via LC-MS/MS.

Protocol: LC-MS/MS Detection Parameters

Trustworthy data requires precise mass spectrometry validation. 17-keto-DPA is detected in negative ion mode.

| Parameter | Setting |

| Precursor Ion (Q1) | m/z 343.2 [M-H]⁻ |

| Product Ion (Q3) | m/z 299.2 (Loss of CO₂), m/z 203.1 |

| Retention Time | ~14-15 min (C18 Reverse Phase, MeOH/Water gradient) |

| Characteristic Feature | UV Absorbance max at ~280 nm (due to conjugated ketone) |

Protocol: Nrf2 Luciferase Reporter Assay

This assay validates the biological activity of the synthesized lipid.

-

Cell Line: RAW 264.7 macrophages or HEK293T transfected with ARE-Luciferase plasmid.

-

Treatment: Treat cells with vehicle (ethanol), 17-HDPA (control), and 17-keto-DPA (

) for 6–12 hours. -

Lysis: Lyse cells using passive lysis buffer.

-

Readout: Measure luminescence. 17-keto-DPA should induce a 2-5 fold increase in luminescence compared to vehicle, inhibited by N-acetylcysteine (NAC) co-treatment (which scavenges the electrophile).

Part 5: Data Summary

The following table summarizes the comparative biological activity of DPA metabolites.

| Metabolite | Primary Target | Mechanism | Biological Outcome |

| n-3 DPA | Cell Membrane | Fluidity modulation | Substrate reservoir |

| 17-OH-DPA | GPCRs (Putative) | Ligand binding | Weak anti-inflammatory |

| 17-keto-DPA | Keap1 / Cysteine | Michael Addition | Strong Nrf2 activation, Cytoprotection |

| 17-keto-DPA | PPAR | Agonism | M2 Macrophage Polarization |

References

-

Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[4] Nature Chemical Biology, 6, 433–441. Link

-

Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." BioMed Research International. Link

-

Wendell, S. G., et al. (2015). "15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids."[4] Journal of Biological Chemistry. Link

-

Kaur, G., et al. (2011). "Docosapentaenoic acid (22:5n-3): a review of its biological effects." Progress in Lipid Research. Link

-

Golin-Bisello, F., et al. (2014). "17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate." Scientific Reports. Link

Sources

- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. Reactome | Dehydrogenase dehydrogenates 17-HDHA to 17-oxo-DHA [reactome.org]

- 5. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The 17-oxo-DPA Metabolic Pathway

Biosynthesis, Signaling, and Therapeutic Potential of an Electrophilic Lipid Mediator

Executive Summary

The 17-oxo-DPA (also known as 17-keto-DPA or 17-oxo-7,10,13,15,19-docosapentaenoic acid) pathway represents a critical, yet under-explored, branch of omega-3 immunometabolism. Unlike classical specialized pro-resolving mediators (SPMs) like resolvins and protectins which act via G-protein coupled receptors (GPCRs), 17-oxo-DPA belongs to a class of Electrophilic Fatty Acid Oxo-derivatives (EFOXs) .

These molecules function primarily through electrophilic signaling , forming covalent adducts with nucleophilic residues on signaling proteins. This guide details the metabolic route from n-3 Docosapentaenoic Acid (DPA) to 17-oxo-DPA, its mechanism of action via the Nrf2-Keap1 axis, and validated protocols for its synthesis and quantification.

Biochemical Foundation: The Precursor

Docosapentaenoic Acid (n-3 DPA; C22:5n-3) is often termed the "forgotten fatty acid," despite being an intermediate between EPA and DHA.

-

Structure: 22 carbons, 5 cis-double bonds.

-

Differentiation: Unlike n-6 DPA (Osbond acid), n-3 DPA retains the anti-inflammatory potential characteristic of the omega-3 lineage.

-

Metabolic Position: It is formed via the elongation of EPA (Elov2/5) but is often a dead-end metabolite in retro-conversion studies, accumulating in phospholipid pools where it serves as a reservoir for SPM production.

The Metabolic Pathway (Core Mechanism)

The biosynthesis of 17-oxo-DPA is distinct from the classical lipoxygenase (LOX)-driven SPM pathways. It relies heavily on Cyclooxygenase-2 (COX-2) and cellular dehydrogenases.

Step 1: Oxygenation (The Gating Step)

The precursor n-3 DPA is oxygenated at the C-17 position. This reaction is catalyzed by COX-2 .[1]

-

Native COX-2: Produces a mixture of 13- and 17-hydroperoxides.

-

Acetylated COX-2 (Aspirin-Triggered): Acetylation of COX-2 by aspirin (ASA) alters the enzyme's active site, restricting access and favoring the insertion of molecular oxygen at the C-17 position in R-configuration.

-

Product: 17-hydroperoxy-DPA (17-HpDPA).

Step 2: Peroxidase Reduction

The unstable hydroperoxide is rapidly reduced to the alcohol by cellular peroxidases (e.g., Glutathione Peroxidase).

-

Product: 17-hydroxy-DPA (17-HDPA).

Step 3: Dehydrogenation (The EFOX Formation)

This is the critical divergence point. While 17-HDPA is a bioactive mediator itself, it undergoes oxidation by NAD+-dependent hydroxy-prostaglandin dehydrogenases (e.g., 15-PGDH) or related cellular dehydrogenases.

-

Reaction: Oxidation of the hydroxyl group at C-17 to a ketone.[2]

-

Result: Formation of an

-unsaturated ketone moiety.[3] -

Final Product: 17-oxo-DPA .

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the downstream signaling interface.

Caption: Figure 1. Biosynthetic pathway of 17-oxo-DPA from n-3 DPA via COX-2 and dehydrogenase activity.

Mechanism of Action: Electrophilic Signaling

Unlike ligand-receptor interactions (lock and key), 17-oxo-DPA acts as a "molecular velcro."

-

Chemical Nature: The molecule contains an

-unsaturated carbonyl group. This electron-poor region is highly reactive toward electron-rich nucleophiles (Michael Acceptor). -

The Target (Keap1): Under homeostatic conditions, the protein Keap1 binds the transcription factor Nrf2 , targeting it for ubiquitin-mediated degradation.

-

The Interaction: 17-oxo-DPA enters the cell and forms a covalent adduct with specific cysteine residues (e.g., Cys151, Cys273, or Cys288) on Keap1.

-

The Result: This modification changes the conformation of Keap1, preventing it from degrading Nrf2. Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) .

-

Gene Expression: Upregulation of Heme Oxygenase-1 (HO-1), NQO1, and GCL (Glutathione synthesis).

Experimental Protocols

A. Biosynthesis & Isolation

For research use, enzymatic synthesis is preferred over total organic synthesis to ensure stereochemical integrity.

Reagents:

-

Substrate: n-3 DPA (Free fatty acid form).

-

Enzyme: Recombinant COX-2 (ovine or human).

-

Activator: Hematin (1 µM).

-

Acetylation (Optional): Aspirin (1 mM) pre-incubated with COX-2 for 30 min to generate "Aspirin-Triggered" stereoisomers.

Workflow:

-

Incubation: Incubate DPA (10-50 µM) with COX-2 in Tris-HCl buffer (pH 8.0) containing phenol and hematin for 30-60 min at 37°C.

-

Conversion: To drive the ketone formation, add NAD+ and a lysate containing dehydrogenase activity (e.g., macrophage cytosolic fraction) or purified 15-PGDH.

-

Extraction: Stop reaction with cold methanol. Acidify to pH 3.5. Extract with Solid Phase Extraction (C18 cartridges). Elute with Methyl Formate.

B. LC-MS/MS Quantification

Quantification requires Triple Quadrupole MS operating in Negative Ion Mode (ESI-).

Chromatography:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 100 x 2.1 mm).

-

Mobile Phase: A: Water + 0.01% Acetic Acid; B: Acetonitrile/Methanol (50:50).

-

Gradient: 40% B to 98% B over 10-15 mins.

Mass Spectrometry Transitions (MRM):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose | Collision Energy (V) |

| 17-oxo-DPA | 343.2 | 245.2 | Quantifier | -22 |

| 343.2 | 201.2 | Qualifier | -28 | |

| 343.2 | 299.2 | Loss of CO2 | -18 | |

| 17-HDPA (Precursor) | 345.2 | 247.2 | Monitoring | -20 |

| d5-DPA (Internal Std) | 335.5 | ... | Normalization | ... |

Validation Note: To confirm the presence of the reactive ketone, treat a split sample with

Therapeutic Implications

-

Steroid-Resistant Inflammation: 17-oxo-DPA has shown efficacy in models where corticosteroids fail (e.g., cigarette smoke-induced inflammation). It enhances the potency of glucocorticoids, potentially restoring sensitivity.

-

Neuroprotection: Due to the abundance of DPA in neural tissue, 17-oxo-DPA may act as a local antioxidant defense against neurodegenerative oxidative stress.

-

Metabolic Syndrome: Activation of PPAR-

and Nrf2 suggests utility in managing adipose tissue inflammation and insulin resistance.

References

-

Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[1] Nature Chemical Biology, 6, 433-441.[1] Link

-

Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE, 9(4), e94836. Link

-

Cipollina, C. (2015). "Electrophilic fatty acid oxo-derivatives (EFOXs) as therapeutic targets in inflammation." Pharmacological Research. Link

-

Drouin, G., et al. (2019). "The n-3 docosapentaenoic acid (DPA): A new player in the n-3 long chain polyunsaturated fatty acid family." Biochimie, 159, 36-48. Link

Sources

Technical Guide: Function of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid in Inflammation

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (commonly referred to as 17-oxo-DPA or 17-EFOX-D3 ). Unlike classical Specialized Pro-resolving Mediators (SPMs) like resolvins and protectins which function via G-protein coupled receptors (GPCRs), 17-oxo-DPA represents a distinct class of lipid mediators known as Electrophilic Fatty Acid Oxo-derivatives (EFOX) .

Its primary mechanism of action relies on its chemical nature as a Michael acceptor , allowing it to form covalent adducts with cysteine residues on signaling proteins. This "electrophilic switch" activates the Nrf2-Keap1 antioxidant pathway, inhibits NF-

Chemical Identity & Biosynthesis

Structural Characteristics

The molecule is a metabolite of n-3 Docosapentaenoic Acid (DPA) (Clupanodonic acid). The defining feature of 17-oxo-DPA is the presence of an

-

IUPAC Name: 17-oxo-7Z,10Z,13Z,15E,19Z-docosapentaenoic acid[1][2][3]

-

Key Moiety: The 15E double bond is conjugated with the 17-keto group. This conjugation creates an electron-poor center at C15/C16, making the molecule reactive toward nucleophiles (thiol groups).

Biosynthetic Pathway

17-oxo-DPA is produced endogenously during inflammation, particularly in macrophages and neutrophils. The pathway involves two critical steps:

-

Oxygenation: COX-2 (often acetylated by aspirin) or 15-Lipoxygenase converts n-3 DPA into 17-hydroperoxy-DPA (17-HpDPA) , which is reduced to 17-hydroxy-DPA (17-HDPA) .

-

Dehydrogenation: A hydroxy-prostaglandin dehydrogenase (such as 15-PGDH) oxidizes the hydroxyl group to a ketone, forming the electrophilic enone structure.

Figure 1: Biosynthetic Pathway of 17-oxo-DPA

Caption: Enzymatic cascade converting dietary n-3 DPA into the electrophilic mediator 17-oxo-DPA via COX-2 and dehydrogenase activity.

Mechanisms of Action[5][6]

The function of 17-oxo-DPA is defined by its ability to modify cysteine residues on target proteins covalently (Michael Addition). This distinguishes it from ligand-receptor interactions typical of prostaglandins.

The Nrf2-Keap1 Antioxidant Pathway

-

Mechanism: Under basal conditions, Keap1 binds Nrf2 , targeting it for ubiquitin-mediated degradation. 17-oxo-DPA enters the cell and alkylates critical cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1.

-

Outcome: This conformational change releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes like HMOX1 (Heme Oxygenase-1) and NQO1.

NF- B Inhibition[7]

-

Mechanism: 17-oxo-DPA inhibits the NF-

B pathway, likely by directly adducting to the IKK complex or the p65 subunit, preventing DNA binding. -

Outcome: Suppression of pro-inflammatory cytokines (IL-6, TNF-

, IL-1

PPAR Agonism[1][7]

-

Mechanism: It acts as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR

), with an EC -

Outcome: Promotion of anti-inflammatory gene transcription and modulation of macrophage polarization toward the M2 (resolving) phenotype.

Figure 2: Signaling Mechanisms[5][6]

Caption: 17-oxo-DPA exerts pleiotropic effects by alkylating Keap1/IKK and activating PPAR

Experimental Protocols

Detection via BME Trapping (LC-MS/MS)

Because 17-oxo-DPA is reactive, direct measurement can be difficult. The "BME Trapping" method stabilizes the electrophile for mass spectrometry.

Protocol:

-

Sample Preparation: Incubate biological samples (e.g., macrophage supernatants) with

-mercaptoethanol (BME) (500 mM) for 30 minutes at 37°C. This converts the enone to a stable BME adduct. -

Extraction: Perform solid-phase extraction (SPE) using C18 columns. Elute with methyl formate.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Transition: Monitor for the BME adduct mass. Look for the neutral loss of BME or specific fragments (e.g., m/z 343.2 for free 17-oxo-DPA if untrapped, or the adduct mass).

-

Validation: Use synthetic 17-oxo-DPA standards to generate a standard curve.

-

Luciferase Reporter Assay (Nrf2 Activation)

To verify biological activity in vitro.

-

Cell Line: RAW 264.7 macrophages or HEK293T cells.

-

Transfection: Co-transfect with an ARE-Luciferase reporter plasmid (containing Antioxidant Response Elements) and a Renilla control plasmid.

-

Treatment: Treat cells with 17-oxo-DPA (1–10 µM) for 16–24 hours.

-

Readout: Lyse cells and measure luminescence. Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

Macrophage Polarization Assay

-

Differentiation: Differentiate THP-1 monocytes to M0 macrophages using PMA (50 ng/mL) for 48h.

-

Stimulation: Induce M1 phenotype with LPS (100 ng/mL) + IFN-

. -

Treatment: Concurrently treat with 17-oxo-DPA (100 nM – 1 µM).

-

Analysis:

-

qPCR: Measure markers TNF, IL1B (M1) vs. MRC1, ARG1 (M2).

-

ELISA: Quantify secreted IL-6 and TNF-

in supernatant.

-

Summary of Quantitative Data

| Parameter | Value / Characteristic | Reference |

| Precursor | n-3 Docosapentaenoic Acid (DPA) | [1, 2] |

| Key Enzyme | COX-2 (Aspirin-triggered) / Dehydrogenases | [1] |

| PPAR | ~200 nM | [1, 3] |

| Active Conc. | 5 – 25 µM (in vitro cytokine inhibition) | [1] |

| Mass (Free) | m/z 343.2 (Negative Ion Mode) | [2] |

| UV Max | 282 nm (characteristic of dienone/enone) | [3] |

| Primary Target | Cysteine thiols (Keap1, IKK) | [2] |

Therapeutic Implications

17-oxo-DPA offers a unique therapeutic angle compared to traditional COX inhibitors (NSAIDs). Instead of blocking prostaglandin synthesis entirely (which can have side effects), 17-oxo-DPA:

-

Actively Resolves Inflammation: It does not just stop the "fire" (inflammation) but promotes tissue repair via Nrf2.

-

Endogenous Origin: It is a natural metabolite of fish oil (DPA), suggesting that DPA supplementation could be optimized to enhance EFOX production.

-

Drug Development: Stable analogs of 17-oxo-DPA that resist rapid degradation but retain the Michael acceptor activity are potential candidates for treating chronic inflammatory diseases like atherosclerosis and neurodegeneration.

References

-

Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[2] Nature Chemical Biology, 6, 433–441. [Link]

-

Cipollina, C., et al. (2014). "Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives." PLOS ONE, 9(4), e94836. [Link][7]

-

Dalli, J., et al. (2013). "Novel n-3 Immunoresolvents: Structures and Actions."[8] Scientific Reports, 3, 1940. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11285126B2 - Oils with anti-inflammatory activity containing natural specialized proresolving mediators and their precursors - Google Patents [patents.google.com]

17-oxo-Docosapentaenoic Acid (17-oxo-DPA): An Electrophilic Lipid Mediator in Resolution Physiology

[1]

Executive Summary

The landscape of resolution physiology has expanded beyond classical Specialized Pro-resolving Mediators (SPMs) to include a distinct class of bioactive lipids known as Electrophilic Fatty Acid Oxo-derivatives (EFOXs) . Among these, 17-oxo-docosapentaenoic acid (17-oxo-DPA) —often referred to colloquially as 17-keto-DPA—represents a critical signaling node derived from the n-3 docosapentaenoic acid (DPA) metabolome.[1]

Unlike hydroxylated SPMs (e.g., Resolvins, Protectins) that function primarily via G-protein coupled receptors (GPCRs), 17-oxo-DPA contains an

Biosynthesis and Metabolic Pathway

The production of 17-oxo-DPA is an enzymatic cascade driven by cyclooxygenase-2 (COX-2) and subsequent dehydrogenase activity.[1] It is distinct from the lipoxygenase-driven pathways that generate D-series resolvins, although they share the n-3 DPA precursor.[1]

The Enzymatic Cascade

-

Precursor Mobilization: n-3 Docosapentaenoic acid (22:5n-3) is mobilized from membrane phospholipids via PLA2.[1]

-

Oxygenation (COX-2): COX-2 converts n-3 DPA into 17-hydroperoxy-DPA (17-HpDPA) .[1] This step is significantly enhanced by aspirin, which acetylates COX-2, altering its enzymatic pocket to favor 17R-oxygenation (Aspirin-Triggered pathway).[1]

-

Reduction: 17-HpDPA is reduced to 17-hydroxy-DPA (17-HDPA) by peroxidases.[1]

-

Dehydrogenation: A hydroxy-prostaglandin dehydrogenase (likely 15-PGDH or a related dehydrogenase) oxidizes the hydroxyl group at C17 to a ketone, yielding 17-oxo-DPA .[1]

Biosynthesis Diagram

The following diagram illustrates the conversion of n-3 DPA to 17-oxo-DPA, highlighting the divergence from the Resolvin pathway.

Figure 1: Biosynthetic pathway of 17-oxo-DPA from n-3 DPA via COX-2 and dehydrogenase activity.[1]

Mechanistic Pharmacology: The Electrophilic Switch

The biological activity of 17-oxo-DPA is defined by its chemical reactivity. As an

Nrf2 Activation (Antioxidant Response)

-

Target: Kelch-like ECH-associated protein 1 (Keap1).[1]

-

Mechanism: Under basal conditions, Keap1 targets Nrf2 for ubiquitin-mediated degradation. 17-oxo-DPA alkylates critical cysteine thiols on Keap1 (e.g., Cys151, Cys273, Cys288).[1]

-

Outcome: This modification induces a conformational change in Keap1, preventing Nrf2 degradation. Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of HO-1, NQO1, and GCL.[1]

Anti-Inflammatory Signaling[1][2]

-

PPAR

Agonism: 17-oxo-DPA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR -

NF-

B Inhibition: By preventing I

Figure 2: Dual signaling mechanism of 17-oxo-DPA involving Nrf2 activation and PPAR

Analytical Methodologies

Detecting 17-oxo-DPA requires specialized lipidomics workflows due to its reactivity and low endogenous abundance.[1] Standard extraction can lead to degradation; therefore, the BME-Trapping Method is the gold standard for validation.[1]

Sample Preparation: The BME "Fishing" Protocol

Because 17-oxo-DPA is an electrophile, it can be "trapped" using

Protocol:

-

Cell Lysis/Plasma Collection: Collect samples in cold PBS/methanol.

-

Incubation: Add BME (500 mM final concentration) immediately to the sample.

-

Reaction: Incubate at 37°C for 30 minutes. This converts free 17-oxo-DPA into the 17-oxo-DPA-BME adduct .[1]

-

Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methyl Formate.

-

Reconstitution: Evaporate solvent and reconstitute in Methanol:Water (50:50).

LC-MS/MS Profiling

Quantification is performed using Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.[1]

Table 1: Mass Spectrometry Transitions

| Analyte Form | Precursor Ion ( | Product Ion ( | Mechanism | Collision Energy (eV) |

| 17-oxo-DPA (Free) | 343.2 [M-H] | 299.2 | Loss of CO | -20 to -25 |

| 17-oxo-DPA (Free) | 343.2 [M-H] | 203.1 | Specific Fragment | -30 |

| 17-oxo-DPA-BME Adduct | 421.2 [M-H] | 343.2 | Loss of BME (Neutral Loss) | -18 |

Note: The transition 421.2

Experimental Workflow: Cellular Activity Assay

To validate the bioactivity of 17-oxo-DPA in a research setting, the following macrophage assay is recommended.

Macrophage Anti-Inflammatory Assay

Objective: Determine the IC

-

Cell Culture: Seed RAW 264.7 or primary human monocyte-derived macrophages (10^5 cells/well).

-

Pre-treatment: Treat cells with 17-oxo-DPA (0.1 nM – 1

M) for 30 minutes.-

Control: Vehicle (0.1% Ethanol).

-

-

Stimulation: Add LPS (100 ng/mL) to induce inflammatory cytokine production.

-

Incubation: Incubate for 24 hours at 37°C.

-

Readout:

-

Supernatant: ELISA for TNF-

and IL-6. -

Cell Lysate: Western Blot for HO-1 (Nrf2 target) and COX-2.[1]

-

-

Validation: Use an Nrf2 inhibitor (e.g., ML385) to confirm if the effect is Nrf2-dependent.

Therapeutic Implications

The unique profile of 17-oxo-DPA positions it as a candidate for diseases driven by oxidative stress and unresolved inflammation:

-

Cardiovascular Disease: Protection against endothelial dysfunction via Nrf2-mediated redox homeostasis.[1]

-

Metabolic Syndrome: PPAR

activation improves insulin sensitivity and reduces adipose tissue inflammation. -

Neurodegeneration: Potential to cross the blood-brain barrier and mitigate neuroinflammation (analogous to 17-oxo-DHA).[1]

References

-

Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids."[1][3] Nature Chemical Biology, 6, 433–441.[1][3] Link

-

Cipollina, C. (2015). "Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives." BioMed Research International, 2015, Article ID 404598.[1] Link

-

Dalli, J., et al. (2013). "Novel n-3 immunoresolvents: structures and actions."[1] Scientific Reports, 3, 1940.[1] Link[1]

-

Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature, 510, 92–101.[1] Link[1]

-

Kansakar, U., et al. (2021). "Specialized Pro-Resolving Mediators in Infection and Inflammation." Frontiers in Immunology, 12. Link

A Technical Guide to the Enzymatic Formation of 17-keto-Docosapentaenoic Acid (17-keto-DPA)

Executive Summary

The landscape of lipid mediator biology is rapidly evolving, with a particular focus on the resolution phase of inflammation. Omega-3 polyunsaturated fatty acids, such as docosapentaenoic acid (DPA), are precursors to a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the return to tissue homeostasis. This guide provides a comprehensive technical overview of the enzymatic formation of 17-keto-DPA, a key metabolite in the DPA cascade. We will delve into the biochemical rationale, present a detailed in-vitro protocol for its synthesis using 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and outline a robust analytical workflow for its validation and quantification by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, chemists, and drug development professionals seeking to produce and study this specific docosanoid for functional characterization and potential therapeutic applications.

Part 1: Introduction & Biological Significance

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic disease. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly-regulated process driven by SPMs.[1] These potent lipid mediators, derived from fatty acids like DPA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), function to limit neutrophil infiltration and enhance the clearance of cellular debris.[2][3][4]

DPA, an intermediary between EPA and DHA, is a substrate for enzymatic oxygenation, leading to the formation of bioactive molecules.[5] One such pathway involves the formation of 17-hydroxy-DPA (17-HDPA), a molecule shown to possess inflammation-dampening and resolution-promoting effects.[6] The subsequent metabolism of 17-HDPA is of significant interest. The oxidation of the hydroxyl group at the 17th position results in the formation of 17-keto-DPA. This conversion is often a critical step in the bio-inactivation of signaling lipids. However, it may also produce a metabolite with unique biological activities yet to be fully elucidated. Understanding and controlling this enzymatic step is paramount for studying the lifecycle and function of DPA-derived mediators.

Part 2: The Biocatalytic Machinery: Substrate and Enzyme

The successful in-vitro synthesis of 17-keto-DPA hinges on two components: the specific substrate and the appropriate catalytic enzyme.

The Substrate: 17(S)-hydroxy-Docosapentaenoic Acid (17-HDPA)

The precursor for our synthesis is 17-HDPA. In biological systems, this molecule is generated from DPA through the action of lipoxygenase (LOX) enzymes, which introduce molecular oxygen with high stereo- and regioselectivity.[1] For laboratory synthesis, chemically synthesized and purified 17-HDPA serves as the ideal starting material, ensuring high purity and concentration for the subsequent enzymatic reaction.

The Key Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The central catalyst in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the primary catalyst for the biological inactivation of prostaglandins and other eicosanoids.[7][8]

-

Mechanism of Action: 15-PGDH catalyzes the NAD+-dependent oxidation of the 15-(S)-hydroxyl group of prostaglandins to a ketone.[8] Its substrate scope extends to other lipid mediators with similar secondary alcohol structures, including docosanoids like 17-HDPA.

-

Causality for Selection: We select 15-PGDH for this protocol due to its established role in oxidizing hydroxylated fatty acids. Its inhibition has been shown to potentiate tissue regeneration by preventing the degradation of bioactive lipids like prostaglandin E2, highlighting its critical role in regulating lipid mediator signaling.[9][10] This established function makes it the most logical and efficient biocatalyst for converting 17-HDPA to 17-keto-DPA in a controlled setting.

The overall enzymatic pathway is illustrated below.

Part 3: Experimental Protocol for In Vitro Synthesis

This section provides a self-validating protocol for the robust generation of 17-keto-DPA. Each step is designed for reproducibility and high yield.

Reagents and Materials

-

Enzyme: Recombinant Human 15-PGDH (carrier-free)

-

Substrate: 17(S)-HDPA

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Buffer: Tris-HCl (100 mM, pH 8.5)

-

Reaction Termination: Formic Acid (FA)

-

Extraction Solvent: Ethyl Acetate

-

Solid-Phase Extraction (SPE): C18 SPE cartridges

-

LC-MS Grade Solvents: Acetonitrile, Methanol, Water

Step-by-Step Methodology

-

Enzyme Reconstitution & Aliquoting:

-

Reconstitute lyophilized recombinant 15-PGDH in sterile phosphate-buffered saline (PBS) to a stock concentration of 0.5 mg/mL.

-

Gently mix by inversion. Do not vortex to avoid denaturation.

-

Prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. This is critical for maintaining enzymatic activity.

-

-

Substrate Preparation:

-

Prepare a 1 mg/mL stock solution of 17(S)-HDPA in ethanol.

-

Store under argon or nitrogen at -80°C to prevent auto-oxidation.

-

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in order. The reaction should be set up on ice.

-

Rationale: The reaction buffer pH of 8.5 is optimal for many dehydrogenase activities. The inclusion of the NAD+ cofactor is essential for the oxidative reaction to proceed.

-

| Component | Stock Concentration | Volume per 1 mL Reaction | Final Concentration |

| Tris-HCl (pH 8.5) | 1 M | 100 µL | 100 mM |

| NAD+ | 50 mM | 40 µL | 2 mM |

| 17(S)-HDPA | 1 mg/mL | 10 µL | 10 µg/mL (~29 µM) |

| Recombinant 15-PGDH | 0.5 mg/mL | 10 µL | 5 µg/mL |

| Nuclease-Free Water | - | 830 µL | - |

| Total Volume | 1 mL |

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for 60 minutes in a water bath or incubator.

-

To terminate the reaction, acidify the mixture to a pH of ~3.5 by adding 10 µL of formic acid. This step denatures the enzyme and protonates the carboxylic acid group of the lipid, preparing it for extraction.

-

-

Product Extraction (Solid-Phase Extraction):

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the acidified reaction mixture onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove salts and the NAD+ cofactor.

-

Elution: Elute the lipid products (17-HDPA and 17-keto-DPA) with 5 mL of ethyl acetate or methanol.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS analysis.

-

Part 4: Analytical Validation & Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying lipid mediators due to its high sensitivity and specificity.[11][12][13]

Liquid Chromatography Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.02% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.02% Formic Acid

-

Gradient: Start at 30% B, ramp to 98% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

Mass Spectrometry Parameters

The analysis should be performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior specificity.[14]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 17(S)-HDPA | 345.2 | 151.1, 259.2 | 15, 12 | Substrate |

| 17-keto-DPA | 343.2 | 151.1, 325.2 | 18, 10 | Product of Interest |

Note: The exact m/z values and collision energies should be optimized on the specific instrument used.

Part 5: Discussion and Future Directions

This guide provides a robust framework for the controlled enzymatic synthesis and analysis of 17-keto-DPA. The ability to generate this metabolite in a pure form is the first critical step toward understanding its biological function. Key questions remain: Is 17-keto-DPA merely an inactive breakdown product, or does it possess its own unique signaling capabilities? Its electrophilic ketone group suggests it could potentially interact with cellular nucleophiles, a mechanism of action for some lipid mediators.[15]

Furthermore, the enzyme at the center of this protocol, 15-PGDH, is emerging as a significant therapeutic target in oncology and regenerative medicine.[8][9][16] Developing assays based on the formation of 17-keto-DPA could be instrumental in screening for novel 15-PGDH inhibitors. By providing a reliable method to produce and measure this docosanoid, we empower researchers to explore new frontiers in the resolution of inflammation and develop novel therapeutic strategies.

References

- Gene ResultHpgd hydroxyprostaglandin dehydrogenase 15 (NAD) [ (house mouse)] - NCBI. (n.d.).

- Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. (2025). Science.

- Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC. (n.d.).

- The Role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in neurodegeneration. (n.d.). Case Western Reserve University.

- 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and lung cancer. (n.d.). PubMed - NIH.

- At the site of injury, n-3 DPA is converted to (a) 17-HpDPA that... (n.d.). ResearchGate.

- Determination of salivary 17-ketosteroid sulfates using liquid chromatography-electrospray ionization-mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis.

- 15-Hydroxyprostaglandin Dehydrogenase Inhibitor Restores Endothelial Function Under Dihydrotestosterone-Induced Stress in Human Dermal Microvascular Endothelial Cells. (n.d.). MDPI.

- The Potential Beneficial Effect of EPA and DHA Supplementation Managing Cytokine Storm in Coronavirus Disease. (n.d.). Frontiers.

- Omega-6 Docosapentaenoic Acid-Derived Resolvins and 17-hydroxydocosahexaenoic Acid Modulate Macrophage Function and Alleviate Experimental Colitis. (2012). Inflammation Research.

- Enzymatic generation of electrophilic ketoderivatives of EPA (a), DHA... (n.d.). ResearchGate.

- Relationship: Inflammation and DPA (docosapentaenoic acid). (n.d.). Caring Sunshine.

- The role of omega-3 fatty acids in resolving inflammation. (2020). FoundMyFitness.

- Docosapentaenoic acid (22:5n-3): a review of its biological effects. (2010). Progress in Lipid Research.

- LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. (n.d.). Longdom Publishing.

- Moving to liquid chromatography-tandem mass spectrometry to assess hypercortisolism states through dexamethasone suppression test: comparison with two routinely used immunoassays. (2023). Endocrine Abstracts.

- Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. (2017). The Journal of Clinical Endocrinology & Metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. foundmyfitness.com [foundmyfitness.com]

- 5. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hpgd hydroxyprostaglandin dehydrogenase 15 (NAD) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. case.edu [case.edu]

- 11. Determination of salivary 17-ketosteroid sulfates using liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. 15-Hydroxyprostaglandin Dehydrogenase Inhibitor Restores Endothelial Function Under Dihydrotestosterone-Induced Stress in Human Dermal Microvascular Endothelial Cells [mdpi.com]

An In-depth Technical Guide to the Precursors of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

Introduction

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-keto-DPA) is an oxidized metabolite of the omega-3 polyunsaturated fatty acid, docosapentaenoic acid (DPA). As a member of the oxylipin family, it is positioned at the intersection of lipid metabolism and cellular signaling. The presence of a keto group at the C-17 position suggests its involvement in specific biological processes, potentially as a signaling molecule or a metabolic intermediate in pathways leading to the resolution of inflammation. Understanding the precursors and synthetic pathways of 17-keto-DPA is paramount for researchers in drug discovery and development, as it provides a foundation for elucidating its physiological roles and therapeutic potential. This guide offers a comprehensive overview of the biosynthetic and chemical synthesis routes to 17-keto-DPA, supported by detailed protocols and analytical methodologies.

Part 1: Biosynthetic Pathways of 17-keto-DPA

The endogenous formation of 17-keto-DPA is a multi-step enzymatic process that begins with the liberation of its primary precursor, docosapentaenoic acid (DPA), from cellular lipid stores. The subsequent transformation involves a series of oxygenation and oxidation reactions, catalyzed by specific enzymes.

Primary Precursor: Docosapentaenoic Acid (DPA)

Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid with five double bonds. The two primary isomers are n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid).[1] The precursor for the specified 17-keto-DPA is the n-3 isomer, all-cis-7,10,13,16,19-docosapentaenoic acid.[1] n-3 DPA is an intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] It can be obtained from dietary sources such as fatty fish and seal oil or synthesized endogenously from EPA through the action of elongase enzymes.[1][3][4]

Enzymatic Cascade to 17-keto-DPA

The biosynthesis of 17-keto-DPA from DPA is proposed to occur in three key steps:

-

Lipoxygenase-mediated Oxygenation: The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into the DPA molecule. This reaction is catalyzed by a lipoxygenase (LOX) enzyme. Specifically, 15-lipoxygenase (15-LOX) has been shown to act on n-3 DPA to produce 17S-hydroperoxy-docosapentaenoic acid (17-HpDPA).[5][6][7] This is analogous to the 15-LOX-mediated conversion of DHA to 17S-hydroperoxy-DHA (17-HpDHA), a key step in the biosynthesis of resolvins and protectins.[8]

-

Reduction to a Hydroxy Intermediate: The hydroperoxy group of 17-HpDPA is highly reactive and is rapidly reduced to a more stable hydroxyl group, yielding 17S-hydroxy-docosapentaenoic acid (17-HDPA). This reduction is likely carried out by cellular peroxidases, such as glutathione peroxidases.

-

Dehydrogenation to the Keto Form: The final step is the oxidation of the 17-hydroxyl group of 17-HDPA to a keto group, forming 17-keto-DPA. This conversion is catalyzed by a dehydrogenase. Given the position of the hydroxyl group, a likely candidate is a member of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. Several isoforms of 17β-HSD are known to be involved in fatty acid metabolism.[9][10] For instance, 17β-HSD type 4 is involved in fatty acid β-oxidation.[11] While direct evidence for a specific 17β-HSD isoform acting on 17-HDPA is still emerging, their known substrate specificities make them prime candidates for this terminal oxidation step.

Part 2: Chemical Synthesis of 17-keto-DPA

While the availability of 17-keto-DPA from biological sources is limited, chemical synthesis offers a viable route to obtain this compound for research purposes. A specific, detailed synthesis protocol for 17-keto-DPA is not widely published; however, a plausible synthetic strategy can be devised based on established methods for the synthesis of polyunsaturated fatty acids and the oxidation of secondary alcohols.

Synthetic Strategy Overview

A convergent synthetic approach is generally favored for long-chain polyunsaturated fatty acids to maximize yield and stereochemical control. The synthesis would likely involve the coupling of two key fragments: an ω-end fragment containing the Z-double bonds and a carboxylic acid-containing fragment. The 17-keto functionality could be introduced either by starting with a precursor already containing the ketone or by oxidizing a 17-hydroxy intermediate.

Proposed Synthetic Workflow

Key Experimental Protocols (Hypothetical)

Step 1: Synthesis of Key Intermediates

-

Omega-Fragment: Synthesis of a C1-C5 fragment with a terminal functional group for coupling (e.g., a phosphonium salt for a Wittig reaction or a terminal alkyne for Sonogashira coupling).

-

Acid-Fragment: Synthesis of a C6-C22 fragment containing the carboxylic acid (protected as an ester) and the 17-hydroxy group (protected) or the 17-keto group.

Step 2: Fragment Coupling and Chain Elongation

-

Utilize a stereoselective coupling reaction, such as a Z-selective Wittig reaction, to connect the two fragments and introduce the remaining double bonds with the correct geometry. Multiple coupling steps may be necessary.

Step 3: Stereoselective Reduction

-

If the synthesis involves alkyne intermediates, a stereoselective reduction using a catalyst like Lindlar's catalyst is crucial to form the Z-alkenes.

Step 4: Oxidation of the 17-Hydroxy Group (if applicable)

-

If the synthesis proceeds via a 17-hydroxy intermediate, a mild oxidation is required. Reagents such as Dess-Martin periodinane or a Swern oxidation can be employed to convert the secondary alcohol to the ketone without affecting the double bonds.

Step 5: Deprotection and Purification

-

Removal of all protecting groups (e.g., ester hydrolysis to the free carboxylic acid) followed by purification, typically using high-performance liquid chromatography (HPLC), to yield the final 17-keto-DPA.

Part 3: Analytical Methodologies

Accurate and sensitive detection and quantification of 17-keto-DPA in biological matrices are essential for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation and Extraction

-

Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing antioxidants to prevent artificial oxidation of lipids.

-

Lipid Extraction: A liquid-liquid extraction, such as the Folch or Bligh-Dyer method, is used to isolate the total lipid fraction from the aqueous sample.

-

Solid-Phase Extraction (SPE): For complex matrices, SPE can be employed to enrich the sample for oxidized fatty acids and remove interfering substances.

Derivatization for Enhanced Detection

The keto group of 17-keto-DPA can be derivatized to improve its ionization efficiency and the stability of the molecule for LC-MS/MS analysis. Common derivatization reagents for keto groups include:

-

O-benzylhydroxylamine: Reacts with the keto group to form an oxime derivative, which can be readily analyzed by LC-MS/MS.[1]

-

Girard's Reagent T: Adds a quaternary ammonium group, providing a permanent positive charge that significantly enhances detection sensitivity in positive ion mode.[12]

| Derivatization Reagent | Reaction Target | Advantage |

| O-benzylhydroxylamine | Keto group | Forms stable oxime, good for LC-MS/MS |

| Girard's Reagent T | Keto group | Adds a permanent positive charge, enhances sensitivity |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl and Keto groups | Stable derivatives, suitable for complex mixtures |

LC-MS/MS Analysis Protocol

1. Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of fatty acids and their derivatives.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or acetic acid to improve peak shape and ionization.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.

2. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically in negative ion mode for underivatized fatty acids or positive ion mode for certain derivatives.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of the derivatized or underivatized 17-keto-DPA) and specific product ions generated by collision-induced dissociation. This provides high selectivity and sensitivity.

MRM Transitions (Hypothetical for Underivatized 17-keto-DPA in Negative Ion Mode):

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 343.2 (M-H)⁻ | Fragment corresponding to loss of H₂O | Fragment corresponding to cleavage of the carbon chain |

Note: The exact m/z values would need to be determined experimentally using a pure standard of 17-keto-DPA.

Conclusion

The study of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid is an emerging area with significant potential for advancing our understanding of lipid signaling in health and disease. This guide has outlined the key precursors and the likely biosynthetic pathway, involving the sequential action of lipoxygenases and dehydrogenases on docosapentaenoic acid. Furthermore, a plausible chemical synthesis strategy and a robust analytical methodology using LC-MS/MS have been presented. As research in this field progresses, the availability of synthetic standards and refined analytical techniques will be crucial for definitively elucidating the biological functions of this intriguing oxylipin and exploring its therapeutic applications.

References

-

Aguirre, G. A., Goulart, M. R., Dalli, J., & Kocher, H. M. (2023). Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion. bioRxiv. [Link]

-

Beale, R. N., Bostrom, J. O., & Croft, D. (1962). The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. Journal of Clinical Pathology, 15(6), 574–578. [Link]

-

BYJU'S. (n.d.). The first and foremost controlling step involved in the fatty acid biosynthesis is the production of malonyl-CoA. BYJU'S. [Link]

-

Dufour, S., et al. (2020). Hydroxysteroid (17β) dehydrogenase 12 is essential for metabolic homeostasis in adult mice. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E849-E861. [Link]

-

Gomolka, B., et al. (2013). LC/ESR/MS study of pH-dependent radical generation from 15-LOX catalyzed DPA peroxidation. Free Radical Biology and Medicine, 65, 937-946. [Link]

-

Haraldsson, G. G., & Bárđarson, H. (2016). Total synthesis of the long chain polyunsaturated omega-3 fatty acids EPA and DHA. Skemman. [Link]

-

Kaur, G., et al. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research, 50(1), 28-34. [Link]

-

Kunisawa, J. (2025). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Science Japan. [Link]

-

Li, Q., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 1-8. [Link]

-

Serhan, C. N., et al. (2009). Endogenous Receptor Agonists: Resolving Inflammation. The American Journal of Pathology, 174(4), 1142-1158. [Link]

-

Serhan, C. N., et al. (2015). Protectin D1n-3 DPA and resolvin D5n-3 DPA are effectors of intestinal protection. Proceedings of the National Academy of Sciences, 112(25), 7757-7762. [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Corporation. [Link]

-

Tall, G., et al. (1998). Characteristics of human types 1, 2 and 3 17 beta-hydroxysteroid dehydrogenase activities: oxidation/reduction and inhibition. The Journal of Steroid Biochemistry and Molecular Biology, 66(3), 175-182. [Link]

-

Tufvesson, E., et al. (2016). The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions. Molecules, 21(10), 1339. [Link]

-

Wikipedia. (n.d.). 17β-Hydroxysteroid dehydrogenase. Wikipedia. [Link]

-

Wikipedia. (n.d.). Docosapentaenoic acid. Wikipedia. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

-

Yamamoto, S., et al. (2000). Involvement of Lipoxygenase Pathway in Docosapentaenoic Acid-Induced Inhibition of Platelet Aggregation. Biological and Pharmaceutical Bulletin, 23(11), 1293-1297. [Link]

Sources

- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of docosahexaenoic acid and eicosapentaenoic acid on suppression of lipoxygenase pathway in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docosapentaenoic acid (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Evolution of 17beta-HSD type 4, a multifunctional protein of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of Oxidized Docosapentaenoic Acid

This guide provides a comprehensive technical overview of the natural sources of oxidized docosapentaenoic acid (DPA), targeting researchers, scientists, and drug development professionals. It delves into the origins of DPA, the enzymatic and non-enzymatic pathways leading to its oxidation, and detailed methodologies for the extraction, analysis, and characterization of these potent bioactive molecules.

Introduction to Docosapentaenoic Acid (DPA) and its Oxidized Metabolites

Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds. It primarily exists in two isomeric forms: n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid). The n-3 isomer is an intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), while the n-6 isomer is synthesized from arachidonic acid (AA).[1][2] This guide will focus on the n-3 isomer, which is more abundant in marine sources and is the precursor to a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs).[3][4][5]

Oxidized DPA metabolites are generated through complex enzymatic and non-enzymatic pathways. These molecules, particularly the SPMs, are not merely byproducts of oxidative stress but are actively biosynthesized to play crucial roles in the resolution of inflammation, tissue repair, and host defense.[3][5][6] Understanding their natural sources and the mechanisms of their formation is paramount for harnessing their therapeutic potential.

Natural Sources of Docosapentaenoic Acid

The primary natural sources of n-3 DPA are of marine origin. Significant quantities can be found in:

-

Oily Fish: Species such as salmon, menhaden, and herring are rich sources of DPA.[2][7][8] Fish oils derived from these species are consequently a major dietary source.[2][7][8]

-

Marine Mammals: Seal meat and blubber are also known to contain high levels of DPA.[2]

-

Microalgae: Marine microalgae are the primary producers of long-chain omega-3 fatty acids in the marine food web and represent a sustainable source of DPA.[9][10][11][12]

The concentration of DPA can vary significantly between species and is influenced by factors such as diet, geographical location, and season.

Pathways of Docosapentaenoic Acid Oxidation

The transformation of DPA into its oxidized metabolites occurs through two primary routes: enzymatic conversion and non-enzymatic autoxidation.

Enzymatic Oxidation: The Genesis of Specialized Pro-Resolving Mediators

The most well-characterized oxidized DPA derivatives are the specialized pro-resolving mediators (SPMs), which are biosynthesized via stereospecific enzymatic reactions involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[13][14][15] These pathways lead to the formation of several families of DPA-derived SPMs, including resolvins, protectins, and maresins.[4][13][16]

The biosynthesis of these molecules is a tightly regulated process, often initiated in response to inflammatory stimuli. Key enzymatic steps include:

-

Lipoxygenases (LOX): 5-LOX, 12-LOX, and 15-LOX are crucial enzymes that introduce oxygen into the DPA molecule at specific positions, leading to the formation of hydroperoxy intermediates.[13][14]

-

Cyclooxygenases (COX): While more commonly associated with prostaglandin synthesis from arachidonic acid, COX enzymes can also metabolize DPA.[17][18][19][20]

The specific SPMs generated depend on the acting enzymes and the cellular context. For example, the biosynthesis of DPA-derived protectins involves the action of 15-LOX to form a 17(S)-hydroperoxy intermediate.[14]

Caption: Enzymatic conversion of DPA to SPMs.

Non-Enzymatic Autoxidation

In addition to enzymatic processes, DPA, like other PUFAs, is susceptible to non-enzymatic oxidation initiated by reactive oxygen species (ROS). This process, known as autoxidation, leads to the formation of a complex mixture of oxidation products, including hydroperoxides, aldehydes, and ketones.[7][13][15][21] While often associated with lipid peroxidation and cellular damage, some products of autoxidation may also possess biological activity.[8][15][21]

The susceptibility of DPA to autoxidation is high due to its multiple double bonds. The reaction proceeds via a free radical chain reaction mechanism involving initiation, propagation, and termination steps.

Methodologies for the Study of Oxidized Docosapentaenoic Acid

The low abundance and structural diversity of oxidized DPA metabolites necessitate sophisticated analytical techniques for their extraction, identification, and quantification.

Extraction and Purification

A multi-step approach is typically employed to isolate oxidized DPA from complex biological matrices.

1. Lipid Extraction: The initial step involves the extraction of total lipids from the sample. The Folch method, which utilizes a chloroform:methanol solvent system, is a widely used and effective technique for this purpose.[1][2][4][5]

Protocol: Modified Folch Extraction for Lipids from Marine Tissues

-

Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE): Following total lipid extraction, solid-phase extraction is used to selectively isolate the more polar oxidized fatty acids from the bulk of non-oxidized lipids. C18 silica-based cartridges are commonly used for this purpose.

Protocol: Solid-Phase Extraction of Oxidized Fatty Acids

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the resuspended lipid extract onto the cartridge.

-

Washing: Wash the cartridge with a low-polarity solvent (e.g., hexane) to elute non-polar lipids.

-

Elution: Elute the oxidized fatty acids with a more polar solvent, such as methyl formate or ethyl acetate.

-

Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Caption: Workflow for extraction of oxidized DPA.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the identification and quantification of oxidized DPA metabolites. Reversed-phase liquid chromatography is used to separate the different isomers, and tandem mass spectrometry provides sensitive and specific detection. Multiple reaction monitoring (MRM) is often employed for targeted quantification of known SPMs.

| Analyte Family | Precursor Ion (m/z) | Product Ion (m/z) |

| DPA-derived Resolvins (e.g., RvD5n-3 DPA) | 361.2 | 199.1 |

| DPA-derived Protectins (e.g., PD1n-3 DPA) | 361.2 | 183.1 |

| DPA-derived Maresins | 359.2 | 153.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for the structural elucidation of novel oxidized DPA metabolites.[18] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

In Vitro Generation of Oxidized Docosapentaenoic Acid

To facilitate research and obtain standards for analytical studies, oxidized DPA can be generated in the laboratory through both enzymatic and non-enzymatic methods.

Enzymatic Synthesis

Specific lipoxygenase enzymes can be used to synthesize particular DPA-derived SPMs. For instance, soybean 15-lipoxygenase can be employed to produce DPA-derived resolvins and protectins.[3][13][16]

Protocol: Enzymatic Synthesis of DPA-derived Resolvins using Soybean 15-Lipoxygenase

-

Substrate Preparation: Prepare a solution of n-3 DPA in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Enzyme Addition: Initiate the reaction by adding soybean 15-lipoxygenase.

-

Incubation: Incubate the reaction mixture at room temperature with gentle stirring.

-

Reduction: After the desired reaction time, reduce the hydroperoxy intermediates to their corresponding hydroxyl derivatives by adding a reducing agent like sodium borohydride.

-

Extraction and Purification: Extract the products using the SPE protocol described above and purify further using high-performance liquid chromatography (HPLC).

Controlled Autoxidation

A mixture of various oxidized DPA products can be generated by inducing controlled autoxidation.

Protocol: Controlled Autoxidation of DPA

-

Sample Preparation: Prepare a solution of DPA in an appropriate solvent.

-

Initiation: Initiate the oxidation by exposing the solution to air, a free radical initiator (e.g., AAPH), or gentle heating.

-